3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one
Overview
Description
3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale reactions using metal-catalyzed processes, microwave-assisted synthesis, and phase-transfer catalysis. These methods are designed to optimize yield and purity while minimizing reaction time and cost .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-phenylmethoxyphenoxy)ethyl]-1,2,4-triazole
- 2-Substituted quinazolinones
- 3-Substituted quinazolinones
- 2,3-Disubstituted quinazolinones
Uniqueness
Compared to other quinazoline derivatives, 3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylmethoxyphenoxy group enhances its ability to interact with molecular targets, making it a promising candidate for further drug development .
Properties
IUPAC Name |
3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23-21-8-4-5-9-22(21)24-17-25(23)14-15-27-19-10-12-20(13-11-19)28-16-18-6-2-1-3-7-18/h1-13,17H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSKGHTVGLNGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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